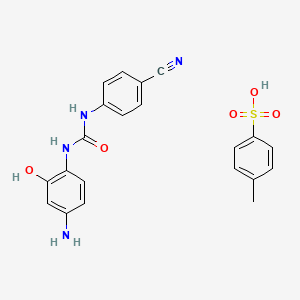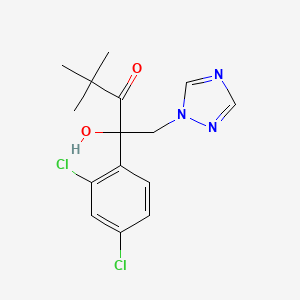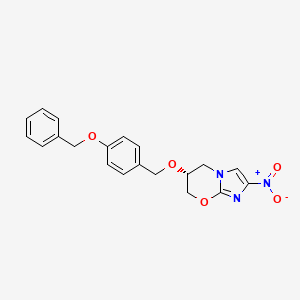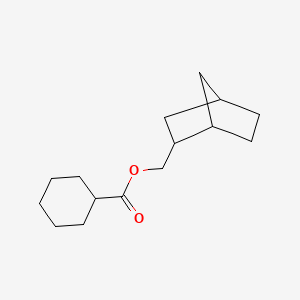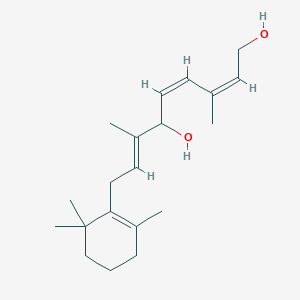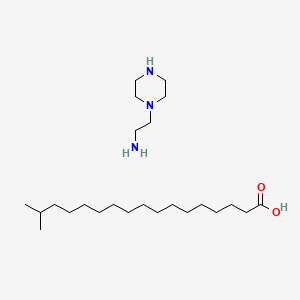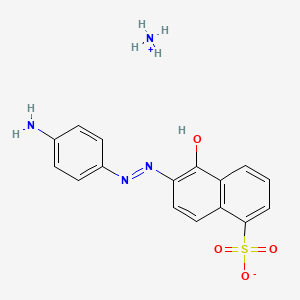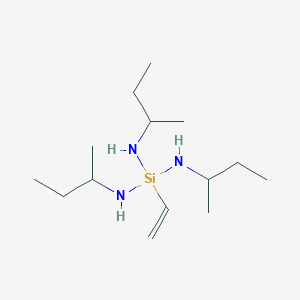
N,N',N''-Tris(1-methylpropyl)-1-vinylsilanetriamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’,N’'-Tris(1-methylpropyl)-1-vinylsilanetriamine: is a specialized organosilicon compound characterized by its unique structure, which includes a vinyl group attached to a silanetriamine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-Tris(1-methylpropyl)-1-vinylsilanetriamine typically involves the reaction of vinyltrichlorosilane with 1-methylpropylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Vinyltrichlorosilane+31-methylpropylamine→N,N’,N”-Tris(1-methylpropyl)-1-vinylsilanetriamine+3HCl
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions: N,N’,N’'-Tris(1-methylpropyl)-1-vinylsilanetriamine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can be reduced to form saturated silanetriamines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated silanetriamines.
Substitution: Halogenated silanetriamines.
Aplicaciones Científicas De Investigación
Chemistry: N,N’,N’'-Tris(1-methylpropyl)-1-vinylsilanetriamine is used as a precursor in the synthesis of advanced materials, including polymers and resins. Its unique structure allows for the formation of cross-linked networks, enhancing the mechanical properties of the resulting materials.
Biology: In biological research, this compound is explored for its potential as a biocompatible material. Its ability to form stable bonds with biological molecules makes it a candidate for drug delivery systems and tissue engineering.
Medicine: The compound’s unique properties are being investigated for use in medical devices and implants
Industry: In the industrial sector, N,N’,N’'-Tris(1-methylpropyl)-1-vinylsilanetriamine is used in the production of coatings, adhesives, and sealants. Its ability to enhance the durability and performance of these products makes it valuable in various applications.
Mecanismo De Acción
The mechanism by which N,N’,N’'-Tris(1-methylpropyl)-1-vinylsilanetriamine exerts its effects is primarily through its ability to form stable covalent bonds with other molecules. The vinyl group allows for polymerization reactions, while the amine groups can interact with various substrates. The molecular targets and pathways involved include:
Polymerization: The vinyl group participates in free radical polymerization, forming cross-linked networks.
Covalent Bonding: The amine groups can form covalent bonds with other molecules, enhancing the stability and functionality of the resulting compounds.
Comparación Con Compuestos Similares
- N,N’,N’'-Tris(1-methylpropyl)-1-silanetriamine
- N,N’,N’'-Tris(1-methylpropyl)-1-ethylsilanetriamine
- N,N’,N’'-Tris(1-methylpropyl)-1-propylsilanetriamine
Comparison: N,N’,N’'-Tris(1-methylpropyl)-1-vinylsilanetriamine is unique due to the presence of the vinyl group, which allows for additional polymerization reactions compared to its analogs. This feature enhances its applicability in the synthesis of advanced materials and its potential use in various scientific and industrial applications.
Propiedades
Número CAS |
93777-91-4 |
|---|---|
Fórmula molecular |
C14H33N3Si |
Peso molecular |
271.52 g/mol |
Nombre IUPAC |
N-[bis(butan-2-ylamino)-ethenylsilyl]butan-2-amine |
InChI |
InChI=1S/C14H33N3Si/c1-8-12(5)15-18(11-4,16-13(6)9-2)17-14(7)10-3/h11-17H,4,8-10H2,1-3,5-7H3 |
Clave InChI |
ALIGWNJACSYFPX-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N[Si](C=C)(NC(C)CC)NC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


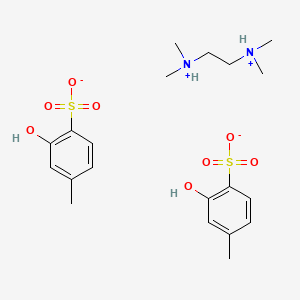
![1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene](/img/structure/B12685985.png)
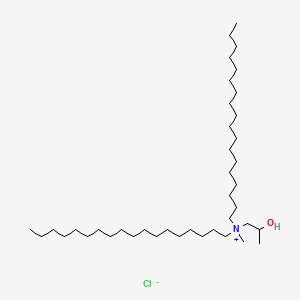
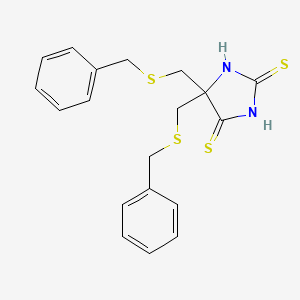
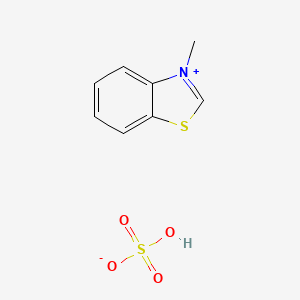
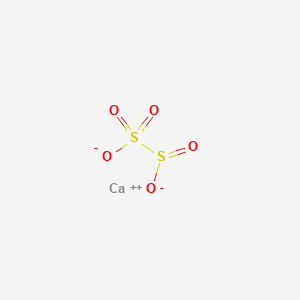
![7,18-bis(4-aminophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12686004.png)
